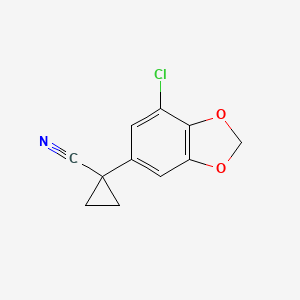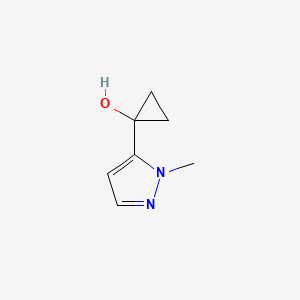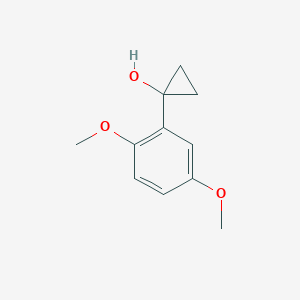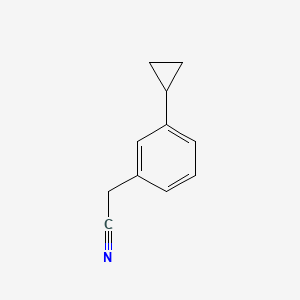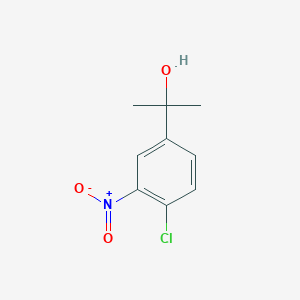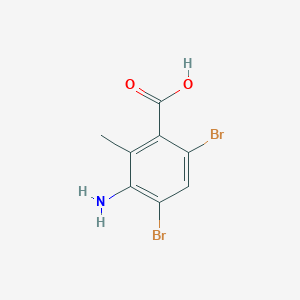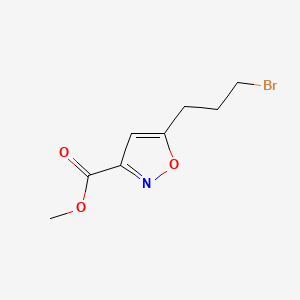
Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromopropyl group attached to the oxazole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 5-(3-bromopropyl)-1,2-oxazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-(3-chloropropyl)-1,2-oxazole-3-carboxylate
- Methyl 5-(3-iodopropyl)-1,2-oxazole-3-carboxylate
- Methyl 5-(3-fluoropropyl)-1,2-oxazole-3-carboxylate
Comparison:
- Reactivity: The bromine atom in Methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine.
- Biological Activity: The biological activity of these compounds can vary significantly based on the halogen present, with bromine often providing a balance between reactivity and stability.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the choice of halogen can influence the overall yield and efficiency of the desired reactions.
Eigenschaften
Molekularformel |
C8H10BrNO3 |
|---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
methyl 5-(3-bromopropyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H10BrNO3/c1-12-8(11)7-5-6(13-10-7)3-2-4-9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
CCVUEZBOZJKWLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)


